molecular formula C23H23N3O B6551772 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile CAS No. 1040653-36-8

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile

Cat. No.: B6551772
CAS No.: 1040653-36-8
M. Wt: 357.4 g/mol
InChI Key: USZOGEGMHSASPY-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile (CAS 1040653-36-8) is a chemical compound with the molecular formula C23H23N3O and a molecular weight of 357.45 g/mol . This high-purity compound is designed for research and development applications, particularly in the field of medicinal chemistry and drug discovery. Quinolines are recognized as a privileged scaffold in drug development, exhibiting a wide range of biological activities . The specific structure of this compound, which incorporates a quinoline core linked to a 4-benzylpiperidine group, is of significant interest for its potential as a kinase inhibitor. Patents and scientific literature indicate that structurally similar quinoline derivatives are investigated for the prevention and/or treatment of conditions such as amyotrophic lateral sclerosis (ALS) . Furthermore, the 4-benzylpiperidine moiety is a metabolically stable fragment considered a potential bioisostere for piperazine rings, a common feature in many bioactive molecules . This makes it a valuable building block for exploring structure-activity relationships (SAR) and for the design of novel therapeutic agents targeting various diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-27-20-7-8-21-22(14-20)25-16-19(15-24)23(21)26-11-9-18(10-12-26)13-17-5-3-2-4-6-17/h2-8,14,16,18H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZOGEGMHSASPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)N3CCC(CC3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Oxo Intermediate

The 4-oxo group in 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is converted to a chloro substituent using phosphorus oxychloride (POCl3) . Heating the intermediate in excess POCl3 at 105°C for 45 minutes yields 4-chloro-7-methoxyquinoline-3-carbonitrile. This step is critical for activating position 4 for nucleophilic substitution.

Amination with 4-Benzylpiperidine

The 4-chloro intermediate reacts with 4-benzylpiperidine in a nucleophilic aromatic substitution (SNAr) reaction. Conducted in 2-ethoxyethanol with pyridine hydrochloride as a catalyst at 115°C, this step replaces the chloro group with the 4-benzylpiperidin-1-yl moiety. The reaction typically achieves high yields (>80%) after purification via silica gel chromatography.

Methoxy Group Installation and Regioselectivity

The methoxy group at position 7 is introduced early in the synthesis to avoid competing substitutions. For example, 3-fluoro-4-methoxyaniline is used as a starting material, where the methoxy group is retained during cyclization. Alternative routes involve post-cyclization alkoxylation, but these are less efficient due to steric hindrance.

Solvent and Base Optimization

Solvent Effects

  • 2-Ethoxyethanol : Preferred for SNAr reactions due to its high boiling point (135°C) and ability to solubilize both aromatic substrates and amines.

  • Dimethylformamide (DMF) : Used in displacement reactions with alkoxides or thiols, enhancing reaction rates through polar aprotic effects.

Base Selection

  • Sodium hydride (NaH) : Generates alkoxide or thiolate nucleophiles in situ.

  • Pyridine hydrochloride : Neutralizes HCl byproducts in amination reactions, preventing protonation of the amine nucleophile.

Purification and Characterization

Chromatographic Methods

  • Flash column chromatography : Elution with gradients of ethyl acetate/hexane (10–30%) isolates intermediates.

  • Preparative thin-layer chromatography (TLC) : Resolves closely related derivatives, e.g., separating 7-benzylthio analogs.

Analytical Data

PropertyValueSource
Melting point212–214°C (decomposes)
Molecular weight413.48 g/molCalculated
Solubility (water)<3.9 μM (improved with PEG-400)

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-chlorination : Excess POCl3 may lead to di- or tri-chlorinated byproducts, mitigated by stoichiometric control.

  • Nucleophile specificity : Primary amines (e.g., 4-benzylpiperidine) outperform secondary amines in SNAr due to reduced steric hindrance.

Temperature Dependence

Reactions above 100°C accelerate substitution but risk decomposition. For example, heating 4-chloro intermediates with amines at 115°C for 45 minutes optimizes yield without degradation.

Scale-Up Considerations

Industrial Adaptations

  • Continuous flow reactors : Minimize thermal decomposition during cyclization.

  • Recrystallization : Hexane/ethyl acetate mixtures purify bulk intermediates.

Cost Efficiency

  • Phosphorus oxychloride recovery : Distillation reclaims unused POCl3, reducing waste.

  • Catalyst recycling : Pyridine hydrochloride is recovered via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Benzyl chloride, piperidine, methyl iodide, various solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, making the compound a candidate for drug development and biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural distinction lies in its 4-benzylpiperidin-1-yl substituent, which differentiates it from analogs with alternative groups at position 4 (Table 1).

Table 1: Structural Comparison of Quinoline-3-carbonitrile Derivatives
Compound Name Position 4 Substituent Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
4-(4-Benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile (Target) 4-Benzylpiperidin-1-yl Piperidine (basic), benzyl (lipophilic) ~390 (estimated) Not reported
4-((2,4-Dichlorophenyl)amino)-7-methoxyquinoline-3-carbonitrile (13a ) 2,4-Dichlorophenylamino Chlorinated aniline 374.08 194–195
4-[(3-Ethynylphenyl)amino]-7-methoxyquinoline-3-carbonitrile (9 ) 3-Ethynylphenylamino Ethynyl (π-electron-rich) 300.11 245–247

Key Observations:

  • However, the piperidine’s basic nitrogen may enhance solubility in acidic environments (e.g., physiological pH) .
  • Electronic Effects: The ethynyl group in 9 introduces π-electron density, which could enhance binding to aromatic residues in target proteins. In contrast, the dichlorophenyl group in 13a may promote hydrophobic interactions .

Physicochemical Properties

  • Melting Points : The higher melting point of 9 (245–247°C) compared to 13a (194–195°C) suggests stronger intermolecular forces (e.g., hydrogen bonding or π-stacking) due to the ethynyl group .
  • Molecular Weight : The target compound’s estimated molecular weight (~390 g/mol) exceeds that of 13a and 9 , which may influence pharmacokinetics (e.g., absorption and clearance) .

Biological Activity

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile is a complex organic compound notable for its unique chemical structure, which includes a quinoline core, a benzylpiperidine moiety, and a methoxy group. This compound has gained attention in various scientific fields due to its potential biological activities, particularly in relation to the monoamine neurotransmitter system.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H23N3O
  • Molecular Weight : 357.4482 g/mol
  • CAS Number : 1040653-36-8

The primary biological activity of this compound is its role as a monoamine releasing agent . It exhibits a significant selectivity for dopamine release over serotonin, with a selectivity ratio ranging from 20 to 48-fold. The compound acts by binding to monoamine transporters, leading to the release of key neurotransmitters such as dopamine, norepinephrine, and serotonin into the synaptic cleft. This mechanism suggests potential applications in enhancing mood and cognitive functions through modulation of the dopaminergic, noradrenergic, and serotonergic pathways.

Neurotransmitter Release Profile

The following table summarizes the neurotransmitter release profile associated with the compound:

Neurotransmitter Release Mechanism Selectivity Ratio
DopamineHigh20-48 times
SerotoninModerate-
NorepinephrineModerate-

Pharmacokinetics

Similar compounds have shown a fast onset of action with a short duration of effects. The pharmacokinetic properties of this compound are expected to reflect this trend, although specific studies are required to confirm these characteristics.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may have applications in treating conditions related to mood disorders and cognitive impairments. For instance:

  • Mood Enhancement : Due to its ability to increase dopamine levels, it may be explored for use in antidepressant therapies.
  • Cognitive Function Improvement : The modulation of neurotransmitter systems could lead to enhancements in cognitive performance, warranting further investigation into its nootropic potential.

Structure-Activity Relationship (SAR)

Studies on related benzylpiperidine derivatives have highlighted the importance of structural modifications for enhancing binding potency at various receptors. The incorporation of specific functional groups can significantly influence the biological activity and selectivity of these compounds .

Q & A

Q. What are the key synthetic methodologies for 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile?

The compound is synthesized through multi-step reactions involving condensation and cyclization. A common approach involves refluxing precursors like substituted quinolines with piperidine derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under nitrogen. For example, a quinoline intermediate (e.g., 7-methoxyquinoline-3-carbonitrile) can react with 4-benzylpiperidine using catalytic acid or base to form the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

Characterization relies on:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy group at C7, benzylpiperidine at C4) and nitrile functionality at C3 .
  • HPLC-MS : Ensures molecular weight accuracy (e.g., [M+H]+ = 400.2) and purity (>98%) .
  • X-ray Crystallography : Resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonding in solid-state packing) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions (e.g., cell line variability, ATP concentrations). Methodological solutions include:

  • Standardized Assays : Use recombinant enzymes (e.g., EGFR or JAK2) with fixed ATP levels .
  • Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .
  • Structural Analog Comparison : Compare with derivatives (e.g., 7-(2-(1-benzylpiperidin-4-yl)ethyl)-2-ethoxy-4-phenyl-1,8-naphthyridine-3-carbonitrile) to isolate substituent effects .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

Advanced strategies include:

  • Molecular Dynamics Simulations : Predict blood-brain barrier penetration using logP (calculated ~3.1) and polar surface area (~65 Ų) .
  • Docking Studies : Map interactions with target proteins (e.g., acetylcholinesterase’s catalytic triad) to guide functional group modifications .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with solubility and bioavailability .

Q. What analytical techniques resolve synthetic byproduct contamination?

  • GC-MS : Identifies volatile impurities (e.g., unreacted benzylpiperidine) .
  • HPLC-DAD : Detects non-UV-active impurities via diode array screening (200–400 nm) .
  • 2D NMR (COSY, HSQC) : Differentiates regioisomers (e.g., benzylpiperidine at C4 vs. C2) .

Methodological Considerations

Q. What in vitro assays are most relevant for evaluating its kinase inhibition potential?

  • Enzyme Inhibition Assays : Measure IC50_{50} against purified kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Cellular Proliferation Assays : Use MTT/WST-1 in cancer lines (e.g., HCT-116, MCF-7) with controls for nonspecific cytotoxicity .
  • Selectivity Profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .

Q. How is the compound’s stability under physiological conditions assessed?

  • pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) .
  • Light Sensitivity Tests : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

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